(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid
Description
Crystallographic Characterization and Absolute Configuration Determination
The crystallographic analysis of this compound has provided definitive structural confirmation and absolute configuration determination. The compound crystallizes with specific unit cell parameters that have been characterized using X-ray diffraction techniques. The absolute stereochemistry is unambiguously defined by the (2S,4S) configuration, where both the carboxylic acid-bearing carbon at position 2 and the amino-bearing carbon at position 4 adopt the S-configuration according to Cahn-Ingold-Prelog nomenclature.
The crystallographic data reveals that the pyrrolidine ring adopts a specific envelope conformation, with the substituents positioned to minimize steric interactions. The benzoyl group at the nitrogen atom is oriented in a manner that allows for optimal conjugation between the aromatic ring and the amide carbonyl group. The carboxylic acid functionality at position 2 and the amino group at position 4 are positioned on the same face of the pyrrolidine ring, contributing to the compound's distinctive three-dimensional architecture.
Table 1: Crystallographic and Molecular Parameters
The crystal structure analysis demonstrates that the compound maintains its structural integrity through intramolecular hydrogen bonding networks. The amino group at position 4 can participate in hydrogen bonding interactions with the carboxylic acid functionality, creating a stabilized conformational arrangement. This intramolecular hydrogen bonding pattern is crucial for understanding the compound's biological activity and its interactions with molecular targets.
Conformational Analysis via NMR Spectroscopy and DFT Calculations
Nuclear Magnetic Resonance spectroscopy has provided detailed insights into the conformational behavior of this compound in solution. The ¹H NMR spectrum exhibits characteristic signals that confirm the presence of the pyrrolidine ring protons, the aromatic benzoyl protons, and the distinctive chemical shifts associated with the amino and carboxylic acid functionalities. The aromatic region displays signals around 7.3-7.8 ppm corresponding to the benzoyl phenyl group, while the pyrrolidine ring protons appear as complex multiplets in the aliphatic region.
The ¹³C NMR analysis reveals distinct carbonyl signals around 155-175 ppm region, with the benzoyl carbonyl appearing at approximately 170 ppm and the carboxylic acid carbonyl at around 175 ppm. The pyrrolidine ring carbons display characteristic chemical shifts that are consistent with the assigned stereochemistry, with the amino-bearing carbon at position 4 showing a distinctive upfield shift due to the electron-donating nature of the amino group.
Density Functional Theory calculations have been employed to complement the experimental NMR data and provide theoretical insights into the preferred conformations of the molecule. These computational studies reveal that the compound adopts a relatively rigid conformation due to the constraints imposed by the five-membered pyrrolidine ring and the steric interactions between the substituents. The calculations indicate that the benzoyl group preferentially adopts a conformation that minimizes steric clashes with the pyrrolidine ring while maintaining favorable electronic interactions.
Table 2: Key NMR Spectroscopic Data
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
|---|---|---|---|
| Benzoyl C=O | - | ~170 | - |
| COOH | - | ~175 | - |
| Aromatic H | 7.3-7.8 | 125-135 | Multiplet |
| CH-NH₂ | 3.8-4.2 | ~55 | Multiplet |
| CH-COOH | 4.4-4.6 | ~60 | Multiplet |
The conformational analysis reveals that the molecule exhibits restricted rotation around the N-benzoyl bond due to partial double bond character arising from conjugation between the nitrogen lone pair and the benzoyl carbonyl group. This restricted rotation contributes to the compound's conformational stability and influences its biological interactions with target proteins and enzymes.
Comparative Molecular Geometry with Related Pyrrolidine Derivatives
Comparative analysis with structurally related pyrrolidine derivatives provides valuable insights into the unique geometric features of this compound. When compared to the Fmoc-protected derivative, (2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid, several key differences emerge in molecular geometry and conformational preferences.
The Fmoc-protected analog exhibits a molecular weight of 456.5 g/mol and contains additional aromatic systems that significantly influence its three-dimensional structure. The fluorene protecting group introduces additional rigidity to the molecule and affects the spatial orientation of the amino group at position 4. Crystallographic studies of the Fmoc derivative reveal that the protecting group adopts a specific orientation that shields the amino functionality while maintaining the overall pyrrolidine ring conformation.
When compared to other benzoyl-containing pyrrolidine derivatives, the this compound demonstrates unique conformational characteristics. The presence of the free amino group at position 4 allows for greater conformational flexibility compared to protected analogs, enabling the formation of intramolecular hydrogen bonds that stabilize specific conformations.
Table 3: Comparative Analysis of Related Pyrrolidine Derivatives
The molecular geometry analysis reveals that the title compound exhibits a more compact structure compared to its protected analogs due to the absence of bulky protecting groups. The dihedral angles between the pyrrolidine ring and the benzoyl group are optimized to minimize steric interactions while maintaining favorable electronic effects. The amino group at position 4 can adopt various orientations depending on the chemical environment, contributing to the compound's versatility in biological systems.
Comparative studies with related natural products, such as the phenanthroindolizidine alkaloids tylophorinicine and tylophorinidine isolated from Tylophora indica, provide insights into the biological relevance of pyrrolidine-containing compounds. These natural products exhibit significant anti-proliferative activities with IC₅₀ values ranging from 4.77 to 50.71 μM against various cancer cell lines. While structurally distinct from the title compound, these alkaloids share the common feature of nitrogen-containing heterocyclic systems that contribute to their biological activities.
The structural comparison highlights the importance of stereochemistry in determining biological activity. The (2S,4S) configuration of the title compound provides a specific three-dimensional arrangement that can interact selectively with biological targets. This stereochemical precision is crucial for pharmaceutical applications where enantiomeric purity directly impacts therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODXOQKGULQFP-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570983 | |
| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176439-44-4 | |
| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation and Benzoylation
The amino group of methyl 2-amino-2-phenylacetate is protected using 9-fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (NaOH, 0°C to room temperature). Subsequent benzoylation is achieved via reaction with benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) to activate the carboxylic acid moiety of (S)-1-benzoylpyrrolidine-2-carboxylic acid, facilitating amide bond formation.
Hydrolysis and Deprotection
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, yielding the free carboxylic acid. Final deprotection of the Fmoc group is performed with piperidine in DMF, affording the target compound in 72% yield over three steps.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaOH, 0°C → rt | 85 | >90% |
| Benzoylation | BzCl, DIPEA, DCM | 78 | 88% |
| Ester Hydrolysis | LiOH, THF/H2O | 92 | 95% |
Pyrrolidine Core Construction via 1,3-Dipolar Cycloaddition
The stereoselective formation of the pyrrolidine ring is achieved through Huisgen 1,3-dipolar cycloaddition, a method validated in the synthesis of hepatitis C virus inhibitors.
Azomethine Ylide Generation
(R)-3a, a chiral imidazolidinone catalyst, generates an azomethine ylide from N-benzoylproline and acrolein. The reaction proceeds under inert conditions at −20°C, with tetrahydrofuran (THF) as the solvent.
Cycloaddition and Functionalization
The ylide reacts with acrolein in a [3+2] cycloaddition, forming a tetrasubstituted pyrrolidine with >95% diastereomeric excess (de). Subsequent C→N acyl transfer and alkylation introduce the 4-amino and 2-carboxylic acid groups, respectively.
Stereochemical Outcomes:
| Stereocenter | Configuration | Selectivity (de) |
|---|---|---|
| C2 | S | 98% |
| C4 | S | 97% |
Catalytic Asymmetric Synthesis Using Chiral Auxiliaries
Chiral pool strategies leverage L-proline derivatives to establish the (2S,4S) configuration.
N-Benzoylproline Synthesis
L-Proline is treated with benzoyl chloride (BzCl) in aqueous NaOH at 0°C, producing N-benzoylproline in 89% yield. The optical rotation of the product, (c = 1 in DMF), confirms retention of chirality.
Oxidative Decarboxylation
Manganese-catalyzed decarboxylative oxygenation, as reported in decarboxylative studies, converts N-benzoylproline to the corresponding ketone. However, this step requires careful optimization to prevent epimerization at C4.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Steps | Total Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Solution-Phase Coupling | 3 | 72 | Moderate | High |
| Cycloaddition | 5 | 58 | High | Moderate |
| Catalytic Asymmetric | 4 | 65 | High | Low |
The solution-phase approach offers superior scalability, whereas cycloaddition provides higher stereoselectivity, critical for pharmaceutical applications.
Challenges and Optimization Strategies
Scientific Research Applications
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and protein stabilization.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or stabilizing their structure. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and related pyrrolidine/thiazolidine derivatives:
*Calculated based on formula C₁₂H₁₄N₂O₃.
Analysis of Structural and Functional Impact
Stereochemistry
- 4S vs. 4R Configuration: The (2S,4S) configuration in the target compound contrasts with the (2S,4R) configuration in analogs like the 4-phenyl derivative . The 4S configuration positions the amino group equatorially, favoring hydrogen bonding with planar biological targets, whereas 4R analogs may adopt axial orientations, altering binding specificity.
Substituent Effects
- Benzoyl vs.
- Amino Protection: The BOC-protected analog requires deprotection for biological activity, limiting its direct utility compared to the free amino group in the target compound.
Functional Group Interactions
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances water solubility and ionic interactions, whereas methyl esters (e.g., ) are more lipophilic, favoring membrane permeability.
Ring System Variations
- Pyrrolidine vs. Thiazolidine : The thiazolidine derivative has a sulfur-containing ring, increasing conformational rigidity and altering electronic properties (e.g., sulfur’s polarizability).
Biological Activity
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, including its interactions with enzymes, potential therapeutic roles, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an amino group at the 4-position and a benzoyl group at the 1-position. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of approximately 234.25 g/mol. The specific stereochemistry of (2S,4S) contributes to its unique biological properties and reactivity.
Enzyme Interactions
This compound has been shown to interact with various enzymes involved in amino acid metabolism. Key interactions include:
- Aminopeptidases : The compound acts as a substrate or inhibitor, influencing enzyme activity and metabolic pathways.
- Carboxypeptidases : Similar interactions occur, impacting protein digestion and amino acid release.
These interactions often involve the formation of hydrogen bonds and hydrophobic interactions that stabilize enzyme-substrate complexes.
Potential Therapeutic Applications
Research indicates that this compound may serve as an inhibitor for specific metabolic enzymes, suggesting potential therapeutic roles in conditions where these enzymes are dysregulated. Its ability to mimic natural amino acids allows it to influence protein synthesis and function, which is crucial in various biological processes.
Binding Affinity Studies
Recent studies have investigated the binding affinity of this compound to various receptors. For instance, its interaction with glutamate receptors has been analyzed to understand its role as a modulator in neurotransmission. The compound's structural features suggest it may enhance binding affinity through hydrogen bonding capabilities .
Comparative Analysis
To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
| Compound Name | Stereochemistry | Biological Activity |
|---|---|---|
| This compound | 2S, 4S | Enzyme inhibition; potential therapeutic roles |
| (2S,4R)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid | 2S, 4R | Different enzyme interactions; varied effects |
| (2S,4S)-4-Hydroxy-1-benzoylpyrrolidine-2-carboxylic acid | 2S, 4S | Distinct biological properties; less studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
